molecular formula C11H12N4O B13712044 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B13712044
M. Wt: 216.24 g/mol
InChI Key: OWTQWBNUARSRNC-UHFFFAOYSA-N
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Description

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzamide stands out due to its unique combination of the amino group, pyrazole ring, and benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-amino-5-(1-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O/c1-15-6-9(5-14-15)7-2-8(11(13)16)4-10(12)3-7/h2-6H,12H2,1H3,(H2,13,16)

InChI Key

OWTQWBNUARSRNC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N

Origin of Product

United States

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